2-(3-formyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-(3-formyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a formyl group attached to the indole ring and an acetamide linkage to a trimethoxyphenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formylation: The formyl group can be introduced to the indole ring via a Vilsmeier-Haack reaction, which uses a formylating agent like DMF and POCl3.
Acetamide Formation: The acetamide linkage can be formed by reacting the formylated indole with an appropriate acylating agent, such as acetic anhydride, in the presence of a base.
Attachment of the Trimethoxyphenyl Group: The final step involves the coupling of the acetamide intermediate with 3,4,5-trimethoxyphenylamine under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-formyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: 2-(3-carboxy-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide.
Reduction: 2-(3-hydroxymethyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The formyl and trimethoxyphenyl groups may enhance binding affinity and specificity to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Lacks the formyl group, which may affect its reactivity and biological activity.
2-(3-formyl-1H-indol-1-yl)acetamide: Lacks the trimethoxyphenyl group, which may reduce its binding affinity to certain targets.
N-(3,4,5-trimethoxyphenyl)acetamide: Lacks the indole ring, which is crucial for its biological activity.
Uniqueness
2-(3-formyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to the presence of both the formyl group and the trimethoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H20N2O5 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(3-formylindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H20N2O5/c1-25-17-8-14(9-18(26-2)20(17)27-3)21-19(24)11-22-10-13(12-23)15-6-4-5-7-16(15)22/h4-10,12H,11H2,1-3H3,(H,21,24) |
InChI Key |
BXCDDZIDMUHXGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Origin of Product |
United States |
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